molecular formula C23H23ClN2O4S2 B12474906 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B12474906
M. Wt: 491.0 g/mol
InChI Key: IUNNRLAYQMDTAN-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound that features a combination of sulfanyl, sulfonyl, and glycinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form intermediates. These intermediates are then converted into the final compound through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its combination of sulfanyl, sulfonyl, and glycinamide groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23ClN2O4S2

Molecular Weight

491.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H23ClN2O4S2/c1-30-20-9-13-22(14-10-20)32(28,29)26(19-5-3-2-4-6-19)17-23(27)25-15-16-31-21-11-7-18(24)8-12-21/h2-14H,15-17H2,1H3,(H,25,27)

InChI Key

IUNNRLAYQMDTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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